molecular formula C13H15Cl2NO B11172908 Azepan-1-yl(2,6-dichlorophenyl)methanone

Azepan-1-yl(2,6-dichlorophenyl)methanone

Cat. No.: B11172908
M. Wt: 272.17 g/mol
InChI Key: IRDDDZSVZDWIIT-UHFFFAOYSA-N
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Description

Azepan-1-yl(2,6-dichlorophenyl)methanone is a chemical compound with the molecular formula C13H15Cl2NO It is characterized by the presence of an azepane ring attached to a 2,6-dichlorophenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(2,6-dichlorophenyl)methanone typically involves the reaction of azepane with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(2,6-dichlorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azepan-1-yl(2,6-dichlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Azepan-1-yl(2,6-dichlorophenyl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl(2,6-dichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

azepan-1-yl-(2,6-dichlorophenyl)methanone

InChI

InChI=1S/C13H15Cl2NO/c14-10-6-5-7-11(15)12(10)13(17)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2

InChI Key

IRDDDZSVZDWIIT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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